molecular formula C12H15N3O4S B4968937 N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide

N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide

Cat. No.: B4968937
M. Wt: 297.33 g/mol
InChI Key: XMEZQUQRLQDVQX-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring, with additional functional groups including a nitro group, a cyanoethyl group, and a propyl group

Properties

IUPAC Name

N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-2-9-14(10-5-8-13)20(18,19)12-7-4-3-6-11(12)15(16)17/h3-4,6-7H,2,5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEZQUQRLQDVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC#N)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a benzenesulfonamide derivative followed by alkylation and cyanoethylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide can undergo reduction reactions to form amines.

    Reduction: The cyano group can be reduced to primary amines under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Reduction of the nitro group: results in the formation of N-(2-cyanoethyl)-N-propylbenzenesulfonamide.

    Reduction of the cyano group: leads to the formation of N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide.

    Substitution reactions: can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry: In the materials science field, this compound can be used in the production of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it useful in creating materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide involves interactions with biological molecules through its functional groups. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro and cyano groups can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

  • N-(2-cyanoethyl)-N-propylbenzenesulfonamide
  • N-(2-aminoethyl)-2-nitro-N-propylbenzenesulfonamide
  • 2-nitro-N-propylbenzenesulfonamide

Uniqueness: N-(2-cyanoethyl)-2-nitro-N-propylbenzenesulfonamide is unique due to the presence of both a nitro group and a cyanoethyl group, which provide distinct reactivity and potential for diverse chemical modifications. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry.

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